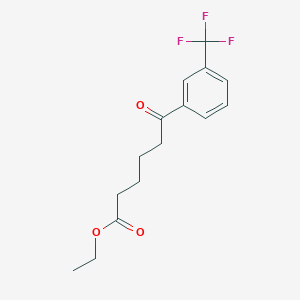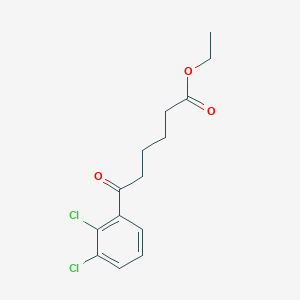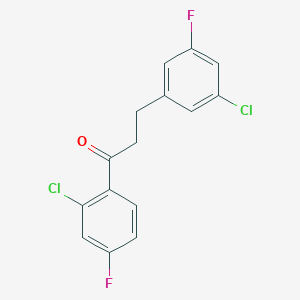
4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone is an organic compound with the molecular formula C16H12ClFO3 It is a derivative of benzophenone, featuring a chloro, fluorine, and dioxolane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone typically involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with a carbonyl compound in the presence of an acid catalyst.
Introduction of the chloro and fluorine substituents: This step often involves halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.
Formation of the benzophenone core: This can be done through Friedel-Crafts acylation, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, separation, and purification.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and fluorine substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dichloromethane or acetonitrile and bases like triethylamine.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are typically used in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone has several scientific research applications:
Organic synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Pharmaceutical research: It can be explored for its potential biological activity and used as a lead compound in drug discovery.
Chemical biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone depends on its specific application
Binding to proteins: It can bind to specific proteins, altering their function and leading to biological effects.
Modulation of enzyme activity: The compound can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Interaction with nucleic acids: It can bind to DNA or RNA, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(1,3-dioxolan-2-yl)aniline: This compound shares the dioxolane and chloro substituents but lacks the fluorine and benzophenone core.
3-Fluoro-4-chlorobenzophenone: This compound has the chloro and fluorine substituents on the benzophenone core but lacks the dioxolane ring.
Uniqueness
4-Chloro-3’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone is unique due to the combination of its substituents and the presence of the dioxolane ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDFIJIDONTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645070 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-51-6 |
Source


|
| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














